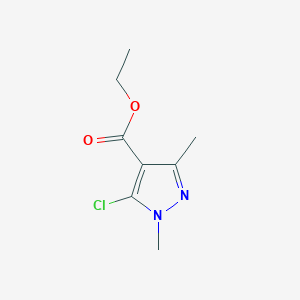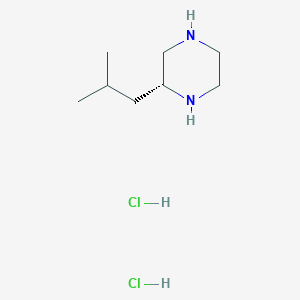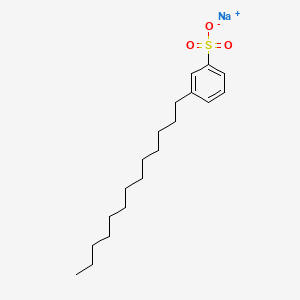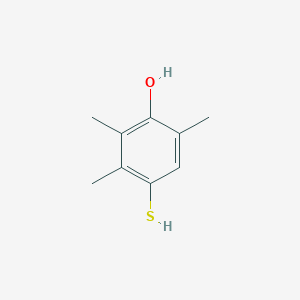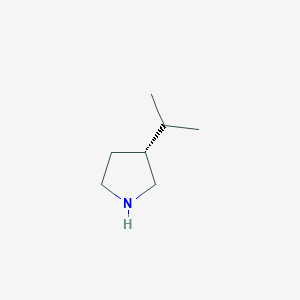
(R)-3-Isopropylpyrrolidine
Overview
Description
®-3-Isopropylpyrrolidine is a chiral organic compound belonging to the pyrrolidine family It features a pyrrolidine ring substituted with an isopropyl group at the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Isopropylpyrrolidine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available pyrrolidine.
Chiral Resolution: The racemic mixture of 3-isopropylpyrrolidine can be resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Asymmetric Synthesis: Alternatively, asymmetric synthesis can be employed using chiral catalysts or auxiliaries to directly obtain the ®-enantiomer.
Industrial Production Methods: In an industrial setting, the production of ®-3-Isopropylpyrrolidine may involve large-scale chiral resolution techniques or continuous flow asymmetric synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: ®-3-Isopropylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-oxides of ®-3-Isopropylpyrrolidine.
Reduction: Various amine derivatives.
Substitution: N-substituted pyrrolidines.
Scientific Research Applications
®-3-Isopropylpyrrolidine has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and chiral recognition processes.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.
Industry: The compound finds applications in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-3-Isopropylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit enantioselective binding, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-3-Isopropylpyrrolidine: The enantiomer of ®-3-Isopropylpyrrolidine, differing in its spatial configuration.
3-Methylpyrrolidine: A structurally similar compound with a methyl group instead of an isopropyl group.
N-Isopropylpyrrolidine: A compound with the isopropyl group attached to the nitrogen atom rather than the carbon atom.
Uniqueness: ®-3-Isopropylpyrrolidine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantioselective interactions make it valuable in asymmetric synthesis and chiral recognition studies.
Properties
IUPAC Name |
(3R)-3-propan-2-ylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(2)7-3-4-8-5-7/h6-8H,3-5H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHZPMOJWIBZCS-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


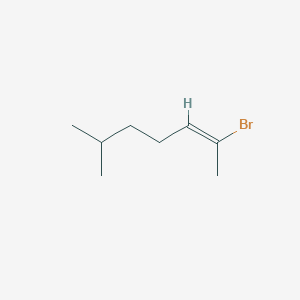
![2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B3194491.png)
![8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B3194513.png)
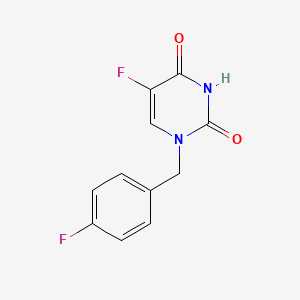
![8-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B3194521.png)
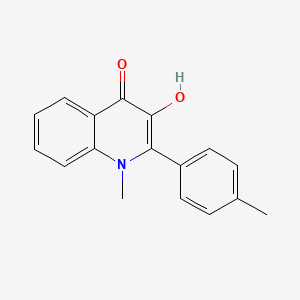
![5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole](/img/structure/B3194534.png)
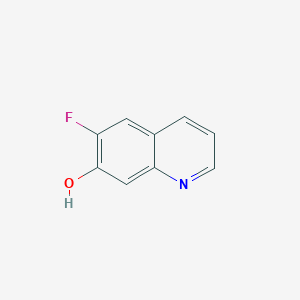
![Benzoic acid, 4-[(1-carboxy-2-methylpropyl)amino]-3-chloro-](/img/structure/B3194545.png)
